molecular formula C27H44O B142313 (5E)-Isovitamin D3/(5E)-isocholecalciferol CAS No. 42607-12-5

(5E)-Isovitamin D3/(5E)-isocholecalciferol

Cat. No. B142313
CAS RN: 42607-12-5
M. Wt: 384.6 g/mol
InChI Key: LMBGVVOJTGHJNP-FVUVGDFOSA-N
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Description

(5E)-Isovitamin D3, also known as (5E)-isocholecalciferol, is a synthetic analogue of vitamin D3 that has been of great interest in scientific research due to its potential therapeutic applications. The compound has been found to exhibit unique properties that make it a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and metabolic disorders.

Mechanism of Action

The mechanism of action of (5E)-Isovitamin D3 involves the activation of the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to the VDR, (5E)-Isovitamin D3 induces the expression of genes involved in cell differentiation, apoptosis, and immune regulation. This leads to the anti-cancer, immunomodulatory, and metabolic effects observed in scientific research.
Biochemical and Physiological Effects:
(5E)-Isovitamin D3 has been found to exhibit various biochemical and physiological effects in scientific research. The compound has been shown to induce cell death in cancer cells, inhibit tumor growth, and modulate the immune system. Additionally, (5E)-Isovitamin D3 has been found to regulate glucose and lipid metabolism, leading to improvements in insulin sensitivity and lipid profiles.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-Isovitamin D3 in lab experiments is its unique properties that make it a promising candidate for the treatment of various diseases. Additionally, the compound is relatively stable and can be easily synthesized in large quantities. However, one limitation of using (5E)-Isovitamin D3 in lab experiments is the lack of clinical data on its safety and efficacy in humans.

Future Directions

There are several future directions for the study of (5E)-Isovitamin D3. One area of research is the development of novel synthetic analogues with improved therapeutic properties. Another area of research is the investigation of the safety and efficacy of (5E)-Isovitamin D3 in humans. Additionally, the compound's potential use as a therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases, should be explored.

Synthesis Methods

The synthesis of (5E)-Isovitamin D3 involves the conversion of vitamin D3 into (5E)-isocholecalciferol through a series of chemical reactions. The process begins with the conversion of vitamin D3 into 25-hydroxyvitamin D3, followed by the conversion of 25-hydroxyvitamin D3 into 1α,25-dihydroxyvitamin D3. Finally, 1α,25-dihydroxyvitamin D3 is converted into (5E)-Isovitamin D3 through a series of chemical reactions involving the use of various reagents and solvents.

Scientific Research Applications

(5E)-Isovitamin D3 has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-cancer properties by inducing cell death in cancer cells and inhibiting tumor growth. It has also been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, (5E)-Isovitamin D3 has been found to regulate glucose and lipid metabolism, making it a potential treatment for metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

(1S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h11-13,19,21,24-26,28H,6-10,14-18H2,1-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBGVVOJTGHJNP-FVUVGDFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-Isovitamin D3/(5E)-isocholecalciferol

CAS RN

42607-12-5
Record name Isovitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOVITAMIN D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJB64RG93A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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